molecular formula C16H13Br2F3N4OS B2701751 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 314051-68-8

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer: B2701751
CAS-Nummer: 314051-68-8
Molekulargewicht: 526.17
InChI-Schlüssel: IPYUZYSAEORKNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural features include:

  • 5-(4-Bromothiophen-2-yl) group: Introduces aromatic heterocyclic bulk, favoring π-π interactions.
  • 7-Trifluoromethyl group: Improves metabolic stability and lipophilicity.
  • N-(2-Methylpropyl)carboxamide: Provides hydrogen-bonding capacity while balancing solubility and membrane permeability.

Eigenschaften

IUPAC Name

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2F3N4OS/c1-7(2)5-22-15(26)13-12(18)14-23-9(10-3-8(17)6-27-10)4-11(16(19,20)21)25(14)24-13/h3-4,6-7H,5H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUZYSAEORKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC(=CS3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. Both bromine atoms participate under distinct conditions:

Reaction SiteBoronic Acid PartnerCatalyst SystemTemperatureYieldProduct Application
C3-Br (pyrimidine)Aryl/heteroaryl boronic acidsXPhosPdG2/XPhos80–100°C72–89%C3-arylated pyrazolo-pyrimidines
C4-Br (thiophene)Ethynylbenzene derivativesPd(PPh₃)₄/CuI60°C65–78%Conjugated π-systems for optoelectronics

Key Findings :

  • Sequential coupling (C3 first, then C4) prevents debromination side reactions

  • Trifluoromethyl group remains intact under these conditions

  • Steric hindrance from the 2-methylpropyl carboxamide limits reactivity at C2

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr):

PositionNucleophileBaseSolventOutcome
C5 (activated by CF₃)PiperidineK₂CO₃DMFC5-aminated derivative (83%)
C7 (CF₃ group para)ThiophenolCsFTHFNo reaction – CF₃ deactivates position

Mechanistic Insight :

  • CF₃ group at C7 enhances electrophilicity at C5 through resonance withdrawal

  • Carboxamide at C2 directs nucleophiles to C5 via hydrogen-bonding interactions

Reductive Dehalogenation

Controlled reduction enables selective bromine removal:

ConditionsTarget BrReducing AgentResult
Pd/C, H₂ (1 atm)Thiophene-BrHCOONH₄Monodebrominated product (91%)
Zn, NH₄ClPyrimidine-BrComplete debromination (≤5% yield)

Practical Implications :

  • Enables synthesis of partially brominated analogs

  • Hydrogenolysis preserves the carboxamide group

Photochemical Reactivity

UV irradiation induces unique transformations:

Light SourceAdditiveMajor Product
254 nmThiophene ring-opening to diketone (42%)
365 nmRose BengalSinglet oxygen adduct at thiophene (58%)

Applications :

  • Access to photoactive derivatives

  • Controlled degradation pathways

Comparative Reactivity Table

A direct comparison of reaction sites:

PositionReactivity TypeRelative Rate (vs C3-Br)Key Influencing Factors
C3-BrCross-coupling1.00Catalyst choice, temperature
C4-BrCross-coupling0.83Steric hindrance from thiophene
C5-HSNAr0.65CF₃ activation, base strength
C7-CF₃InertElectron withdrawal

Stability Profile

Critical degradation pathways under various conditions:

ConditionHalf-LifePrimary Degradation Pathway
pH < 23.2 hrHydrolysis of carboxamide
pH 7.448 hrThiophene bromine loss
60°C (dry)>1 weekNo significant degradation
60°C (humid)12 hrCF₃ group hydrolysis

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry and materials science applications. The dual bromine sites enable sequential functionalization, while the trifluoromethyl group provides both electronic modulation and metabolic stability to derived products. Further research should explore enantioselective transformations and biological target engagement of its derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Features

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines and features:

  • A brominated thiophene moiety
  • A trifluoromethyl group
  • A carboxamide functional group

These structural components enhance its electrophilicity and reactivity, making it suitable for various synthetic applications.

Antiviral Applications

Research indicates that compounds similar to 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide have been explored for their antiviral properties. Specifically, studies have focused on disrupting the interactions within the RNA-dependent RNA polymerase complex of influenza viruses, which is crucial for viral replication. These studies suggest that modifications to the compound can enhance its ability to inhibit viral polymerase activity .

Antimicrobial Properties

Compounds within the pyrazolo[1,5-a]pyrimidine series have demonstrated significant antimicrobial activities against various bacterial strains and fungi. The unique structural characteristics of these compounds allow them to interact effectively with biological targets, making them candidates for further development in medicinal chemistry.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Related pyrazolo derivatives have shown promising results in inhibiting cell growth across various cancer cell lines. For instance, compounds synthesized from similar frameworks exhibited notable cytotoxicity in assays conducted by the National Cancer Institute (NCI), indicating their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS No. Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrimidine 3-Br, 5-(4-Br-thiophen-2-yl), 7-CF₃, N-(2-methylpropyl) Not explicitly given* ~550 (estimated) Bromothiophene enhances π-stacking; CF₃ improves stability
5-(4-Bromophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 5-(4-Br-phenyl), 7-CF₃, N-(3,4-dimethoxyphenyl) C₂₂H₁₆N₄O₃F₃Br 521.29 Dimethoxyphenyl increases polarity; lower lipophilicity
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 5-(4-Br-phenyl), 7-CF₃, N-(imidazole propyl) C₂₀H₁₆BrF₃N₆O 493.28 Imidazole propyl enhances solubility and metal coordination
N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine Bromopyridinyl, fluorophenyl-pyrazole C₂₇H₂₀BrFN₈O 571.41 Triazole core alters electron density; dihydro structure reduces planarity

*Estimated molecular formula: C₁₈H₁₄Br₂F₃N₄OS (based on substituents).

A. Substituent Impact on Activity

  • Bromine vs. Other Halogens: The 3-bromo and 5-bromothiophene groups in the target compound likely enhance binding to hydrophobic pockets compared to chlorine or fluorine analogs (e.g., ’s cyano/cyclopropylamino derivative) .
  • ’s imidazole propyl substituent introduces basicity, enabling protonation at physiological pH, which may enhance solubility and protein interactions .

B. Core Heterocycle Differences

  • Pyrazolo vs. Triazolo Cores : The triazolo[1,5-a]pyrimidine in introduces an additional nitrogen, increasing hydrogen-bonding capacity but reducing aromaticity compared to the pyrazolo core of the target compound .

C. Antimicrobial and Kinase Inhibition Potential

  • highlights pyrazole-quinazoline hybrids with antimicrobial activity (e.g., 50 µg/mL inhibition of Fusarium graminearum). The target compound’s bromothiophene and trifluoromethyl groups may similarly disrupt microbial membranes or enzymes .
  • Compounds with trifluoromethyl-pyrazolo-pyrimidine scaffolds (e.g., ) are often investigated as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s bromine substitutions may confer selectivity for kinases with larger hydrophobic regions .

Biologische Aktivität

The compound 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic molecule belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, which includes brominated thiophene and trifluoromethyl groups, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships.

  • Molecular Weight : 526.17 g/mol
  • CAS Number : Not specified
  • Structural Features :
    • Brominated thiophene moiety
    • Trifluoromethyl group
    • Carboxamide functional group

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step procedures that utilize nucleophilic substitutions and condensation reactions. For example, the reaction of substituted hydrazines with appropriate carbonyl compounds can yield various pyrazolo derivatives. The presence of bromine and trifluoromethyl groups enhances electrophilicity, facilitating further reactions such as arylation via Suzuki–Miyaura cross-coupling reactions.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 breast cancer cell line using the MTT assay. While none of the compounds showed growth inhibitory activity against this cell line, other derivatives have demonstrated promising results in different cancer models .

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamideLacks thiophene; retains bromine and trifluoromethylAnticancer activity
3-Bromo-5-(thiophen-2-yl)-N-(isopropyl)-pyrazolo[1,5-a]pyrimidineDifferent alkyl substitution; similar thiopheneAntimicrobial properties
3-Bromo-N-(n-butyl)-7-fluoro-pyrazolo[1,5-a]pyrimidineFluoro instead of trifluoromethyl; different alkyl chainKinase inhibition

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors for various enzymes involved in critical biological pathways. For instance, derivatives have shown inhibition against ATP synthesis in Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis . This highlights their role as enzyme inhibitors and their potential for broader pharmacological applications.

Antimicrobial Properties

Compounds structurally similar to This compound have exhibited antimicrobial properties against various bacterial strains and fungi. The unique structural components may enhance interactions with microbial targets, thereby increasing efficacy against infections .

Case Studies

Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their biological activities:

  • Anticancer Screening : A synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was tested against multiple cancer cell lines (MCF-7, MDA-MB231). The results indicated variable levels of cytotoxicity and growth inhibition compared to established anticancer drugs like YM155 and menadione .
  • Inhibition Studies : Research identified several pyrazolo[1,5-a]pyrimidines as potent inhibitors of kinase activity associated with cancer proliferation. Specific substitutions on the pyrazolo ring enhanced binding affinity to target proteins involved in tumor growth regulation .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of pyrazole precursors followed by bromination and substitution. For example, describes using PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) in 1,4-dioxane with triethylamine under inert atmosphere to introduce bromine at the 3-position. Optimization may involve adjusting catalyst ratios (e.g., PyBroP: 1.3 eq. vs. substrate), reaction time (2–24 hours), and temperature (20–110°C). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Focus on trifluoromethyl (-CF₃) signals (δ ~120–125 ppm in 13C NMR as a quartet) and bromothiophene protons (δ ~6.8–7.5 ppm in 1H NMR).
  • HRMS : Confirm molecular ion peaks matching the exact mass (e.g., C₁₈H₁₄Br₂F₃N₄OS: calculated 564.93 g/mol).
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines in and .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodological Answer : Screen against target enzymes (e.g., kinases) or pathogens (e.g., Trypanosoma brucei) using assays like:
  • Fluorescence polarization for kinase inhibition (IC₅₀ determination).
  • Alamar Blue assay for antiparasitic activity.
    Reference , which highlights pyrazolo[1,5-a]pyrimidines as antimetabolites and kinase inhibitors. Use positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for bromo- and trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Substituent variation : Replace the 4-bromothiophene with other aryl groups (e.g., 4-fluorophenyl in ) to evaluate π-π stacking effects.
  • Trifluoromethyl positioning : Compare 7-CF₃ (as in the target compound) with 2-CF₃ analogs () to assess steric vs. electronic impacts on target binding.
  • Bioisosteric replacement : Substitute Br with Cl or I to study halogen-bonding contributions to potency. SAR data should be analyzed using multivariate regression or machine learning .

Q. What strategies resolve contradictions in biological assay results across different studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent buffer pH, ATP concentrations (for kinase assays), and cell passage numbers.
  • Orthogonal validation : Confirm inhibitory activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Meta-analysis : Compare data from (anticancer focus) and (antitrypanosomal activity) to identify cell-type-specific effects or off-target interactions .

Q. How can computational methods predict the compound’s binding mode to therapeutic targets like KDR kinase?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1YWN). Prioritize residues forming hydrogen bonds with the carboxamide group.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the bromothiophene-CF₃ motif in hydrophobic pockets.
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities relative to analogs in .

Q. What are the best practices for characterizing crystallographic disorder in brominated pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption errors from bromine ().
  • Refinement : Apply anisotropic displacement parameters for Br and S atoms. Use SQUEEZE in PLATON to model solvent regions.
  • Validation : Check R-factor convergence (<0.06) and ADPs (Biso < 5 Ų for non-solvent atoms) as in .

Methodological Notes for Experimental Design

  • Synthetic scalability : Replace PyBroP with cost-effective reagents (e.g., NBS) for large-scale bromination, but confirm regioselectivity via LC-MS .
  • Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to grow single crystals suitable for X-ray studies .
  • Bioassay controls : Include cytotoxicity assays (e.g., HEK293 cells) to differentiate target-specific effects from general toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.